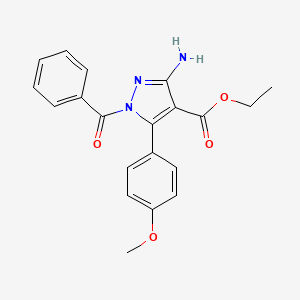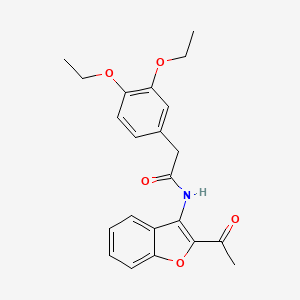
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BBMP, is a purine derivative that has been synthesized for its potential use in scientific research. BBMP is a complex compound that has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications in the field of medicine.
Mechanism of Action
The mechanism of action of 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of enzymes such as xanthine oxidase and monoamine oxidase. Xanthine oxidase is involved in the production of uric acid, which can contribute to the development of gout and other inflammatory conditions. Monoamine oxidase is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for normal brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has inhibitory effects on xanthine oxidase and monoamine oxidase, as well as other enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potential to inhibit specific enzymes that are involved in various physiological processes. This can provide insights into the role of these enzymes in disease development and progression. However, one limitation of using this compound is its complex chemical structure, which may make it difficult to synthesize and purify in large quantities.
Future Directions
There are several potential future directions for research on 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus could be the development of more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research. Another area of focus could be the investigation of this compound's potential therapeutic effects in the treatment of specific diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects.
Scientific Research Applications
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have inhibitory effects on certain enzymes, such as xanthine oxidase and monoamine oxidase, which are involved in various physiological processes. This compound has also been studied for its potential use in the treatment of diseases such as cancer, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
7-benzyl-1-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-18-17(24(13-22-18)11-14-6-3-2-4-7-14)19(26)25(20(23)27)12-15-8-5-9-16(21)10-15/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCMBVFCZGPMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Br)N(C=N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557703.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3557730.png)
![dimethyl 5-{[(3,4-diethoxyphenyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3557733.png)
![N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-4-(trifluoromethyl)benzamide](/img/structure/B3557750.png)

![2-[2-(5-bromo-4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3557765.png)

![3-fluoro-N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B3557777.png)
![7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-[(2-morpholin-4-yl-2-oxoethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3557780.png)
![N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B3557789.png)
![3-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B3557793.png)
![dimethyl 4-(3-fluorophenyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3557801.png)
![N-(3-{[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide](/img/structure/B3557803.png)
![N-benzyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557806.png)